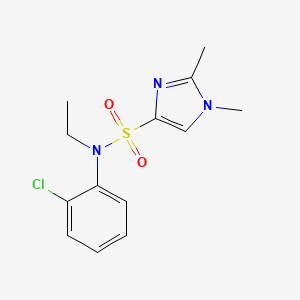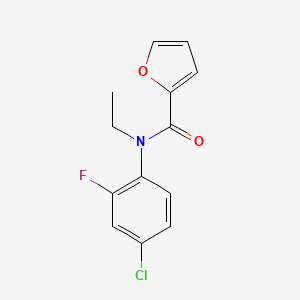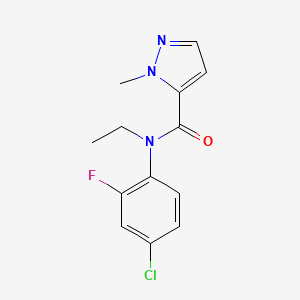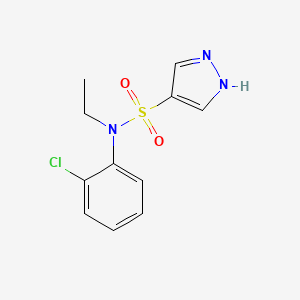
N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide, commonly known as Clotrimazole, is an antifungal medication that is used to treat a variety of fungal infections. It belongs to the class of imidazole antifungal agents and is available in various forms such as creams, lotions, and oral tablets.
作用機序
Clotrimazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity and is generally well-tolerated by patients. However, it can cause some side effects such as skin irritation and itching.
実験室実験の利点と制限
Clotrimazole is widely used in laboratory experiments to study the antifungal activity of various compounds. Its advantages include its broad-spectrum antifungal activity and its ability to penetrate fungal cell membranes. However, its limitations include its low solubility in water and its potential for interfering with other biochemical assays.
将来の方向性
There are several future directions for the research on Clotrimazole. One potential area of investigation is its use in combination with other drugs to enhance its antifungal activity. Another area of research is the development of new formulations of Clotrimazole that can improve its solubility and bioavailability. Additionally, there is a growing interest in investigating the potential use of Clotrimazole in the treatment of other diseases such as cancer and Alzheimer's disease.
合成法
Clotrimazole is synthesized by reacting 2-chlorophenyl-1,2-dimethylimidazole with ethyl chloroformate to form N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-carboxamide, which is then treated with sodium sulfite to form Clotrimazole.
科学的研究の応用
Clotrimazole has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal infections such as candidiasis, ringworm, and jock itch. It has also been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
特性
IUPAC Name |
N-(2-chlorophenyl)-N-ethyl-1,2-dimethylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-4-17(12-8-6-5-7-11(12)14)20(18,19)13-9-16(3)10(2)15-13/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCCSLZSPXFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CN(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)
![5-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B6626095.png)
![N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6626105.png)

![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)


![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
![N,N-dimethyl-4-[(5-propyl-1H-pyrazol-3-yl)sulfamoyl]benzamide](/img/structure/B6626157.png)